

RORgamma modulator synthesis intermediates

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Compound of Interest

Compound Name: 1-(6-Methyl-4-nitropyridin-2-yl)piperazine
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Abstract

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

t) is the master transcription factor driving Th17 cell differentiation and IL-17 production. Consequently, small molecule modulators of ROR

t—specifically inverse agonists for autoimmune disorders (Psoriasis, RA, MS) and agonists for cancer immunotherapy—are high-value targets in modern drug discovery.

This Application Note provides a rigorous technical guide for synthesizing critical ROR

t modulator intermediates. We move beyond generic organic chemistry to focus on the specific scaffolds required to stabilize or destabilize the Helix 12 (H12) activation function, utilizing biaryl and sulfonamide motifs.

Section 1: Strategic Scaffold Selection

The structural difference between an ROR

t agonist and an inverse agonist is often subtle, governed by the "molecular toggle" mechanism within the Ligand Binding Domain (LBD).

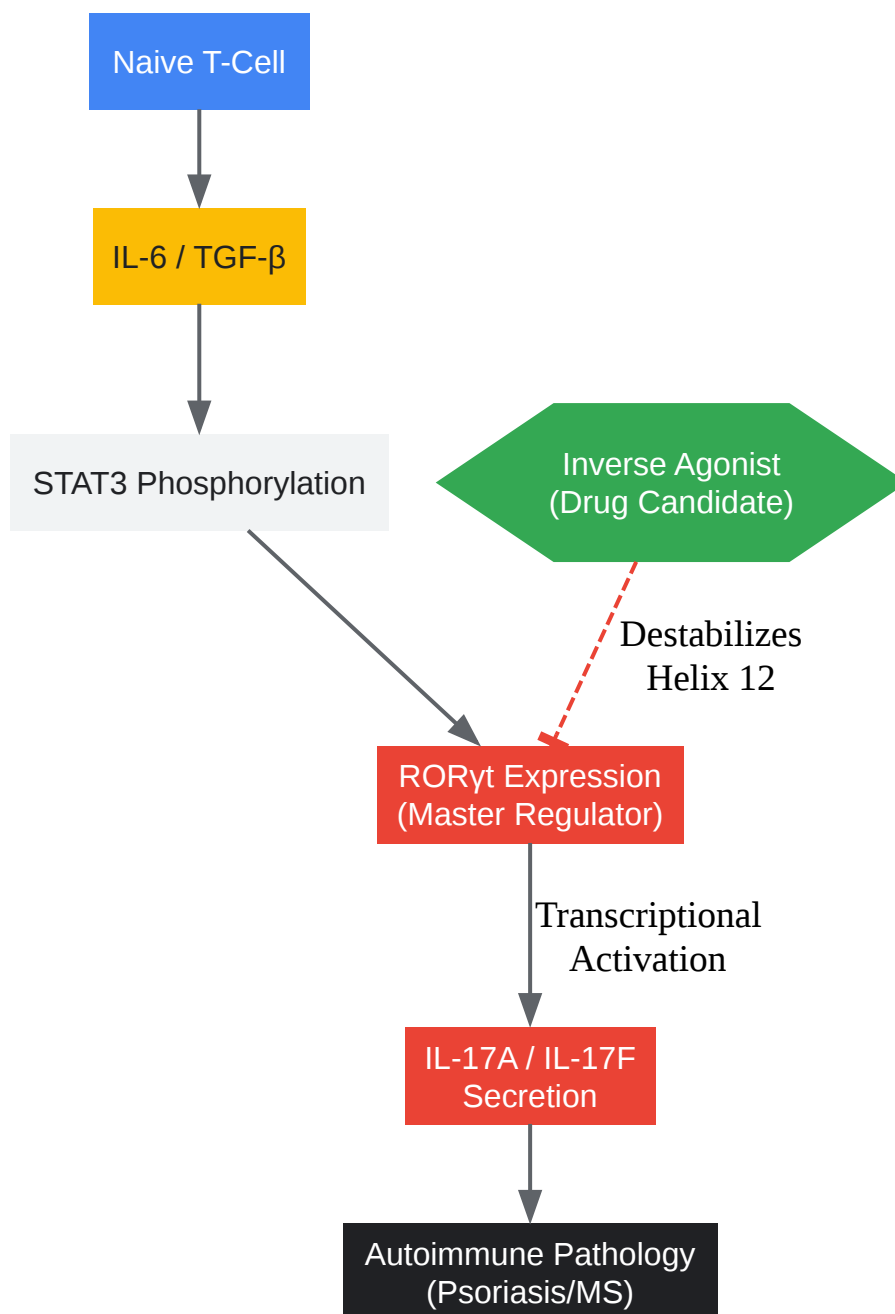
- Agonists: Stabilize H12 against the co-activator binding surface.
- Inverse Agonists: Displace H12 or sterically prevent co-activator recruitment.

To access this chemical space, two primary intermediate classes are dominant:

- Biaryl Acids/Amides: Provide the rigid core necessary to span the hydrophobic pocket.
- Tertiary Sulfonamides/Sulfones: Act as critical H-bond acceptors and linkers that orient the "head" group toward H12.

Visualizing the Biological Context

Understanding the downstream effect of these intermediates is crucial for assay design.



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Figure 1: The ROR

t signaling axis. Inverse agonists synthesized via these protocols aim to block the ROR

t

IL-17 transition.[1]

Section 2: Critical Synthesis Protocols

Protocol A: The Biaryl Core (Suzuki-Miyaura Coupling)

The biaryl motif is ubiquitous in ROR

t modulators (e.g., Biaryl Amides described by Vertex and Glenmark). The challenge is achieving high conversion without de-halogenation or protodeboronation of electron-deficient rings.

Target Intermediate: 4'-substituted-biphenyl-4-carboxylic acid derivatives.

Reagents & Equipment:

- Aryl Halide: 4-bromo-2-chlorobenzoic acid methyl ester (Electronic bias prevents oxidative addition at the wrong site).

- Boronic Component: 4-(ethylsulfonyl)phenylboronic acid.

- Catalyst:

(Ferrocene ligand prevents steric crowding issues).

- Base:

(Superior to carbonates for sterically demanding couplings).

- Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

- Inerting: Charge a microwave vial with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and (3.0 eq). Seal and purge with

for 5 minutes.

- Solvation: Add degassed Dioxane/Water mixture (0.1 M concentration relative to halide).

- Catalyst Addition: Quickly add

(5 mol%). Note: Adding catalyst last minimizes oxidation.

- Reaction: Heat to 90°C for 4 hours (conventional) or 100°C for 45 mins (microwave).
- Workup (Crucial for Purity):
 - Dilute with EtOAc, wash with 1N HCl (to remove excess base/boron species).
 - Pass organic layer through a Celite/Silica pad to remove bulk Pd black.
 - Concentrate.

Self-Validation Checkpoint:

- TLC: Elute in Hexane/EtOAc (2:1). Product should be UV active and distinct from the boronic acid baseline spot.
- LC-MS: Look for the [M+H]⁺ peak. Warning: If you see a mass of [M-Br+H]⁺, protodehalogenation occurred; lower the temperature and increase catalyst loading.

Protocol B: Sulfonamide Linker Formation

Many high-potency ROR

t inverse agonists (e.g., VTP-43742 analogs) utilize a sulfonamide linker. The formation of tertiary sulfonamides is sterically sensitive.

Target Intermediate: N-alkyl-N-aryl-benzenesulfonamide.

Reagents:

- Sulfonyl Chloride: 4-chlorobenzenesulfonyl chloride.
- Amine: N-isobutyl-aniline derivative (Sterically hindered).
- Base: Pyridine (acts as solvent and base) or LiHMDS (for extremely hindered amines).

Step-by-Step Methodology:

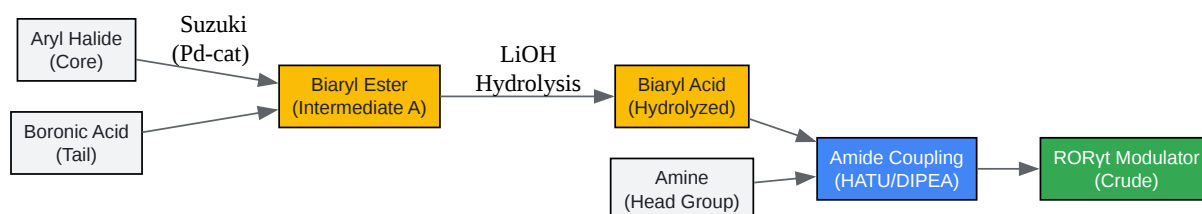
- Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous DCM (0.2 M).

- Base Addition: Add Pyridine (5.0 eq). Cool to 0°C.
- Electrophile Addition: Add Sulfonyl Chloride (1.2 eq) dropwise. Causality: Rapid addition causes exotherms that lead to bis-sulfonylation or hydrolysis.
- Optimization: Allow to warm to RT overnight.
 - Troubleshooting: If conversion is <50% after 12h, switch to LiHMDS (1.2 eq) in THF at -78°C. Deprotonate the amine first, then add the sulfonyl chloride.
- Quench: Add saturated

Section 3: Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis strategy typically employed for clinical-stage ROR

t candidates, highlighting where the intermediates from Protocols A and B fit.



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Figure 2: Convergent synthetic route. Intermediate A (Biaryl Ester) is the product of Protocol A.

Section 4: Purification & Palladium Scavenging

Trace transition metals can mimic biological activity or quench fluorescence in FRET assays, leading to false positives/negatives. Standard chromatography is insufficient for biological grade intermediates.

Protocol: Metal Scavenging

- Dissolution: Dissolve the crude intermediate in THF or DMF (10 mL/g).
- Scavenger Addition: Add Silica-supported Thiol (Si-Thiol) or Macroporous Trimercaptotriazine (MP-TMT) resin.
 - Loading: 4 equivalents relative to the Pd catalyst used.
- Agitation: Stir at 40°C for 4-12 hours.
- Filtration: Filter through a 0.45 m PTFE frit.
- QC: Test Pd levels using ICP-MS.

Quality Control Specifications Table

Parameter	Acceptance Criterion	Method	Reason
Purity	> 98.0%	HPLC (UV 254nm)	Prevent off-target binding.
Palladium	< 10 ppm	ICP-MS	Pd interferes with FRET/TR-FRET assays.
Water	< 0.5%	Karl Fischer	Critical for accurate molarity in bio-assays.
Identity	Matches Structure	¹ H NMR / LCMS	Confirm regiochemistry (esp. for biaryls).

References

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